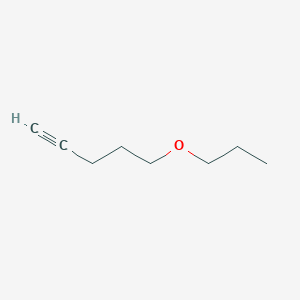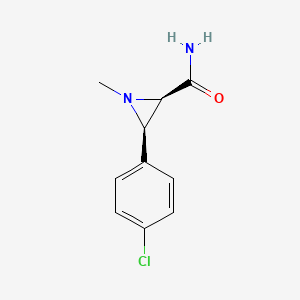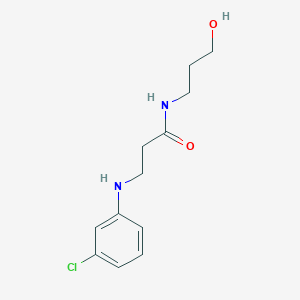
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide is a chemical compound that features a chlorophenyl group, a hydroxypropyl group, and a beta-alaninamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide typically involves the reaction of 3-chlorophenylamine with 3-chloropropanol to form an intermediate, which is then reacted with beta-alanine to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N3-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH~3~).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N3-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide
- N~3~-(4-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide
- N~3~-(3-Bromophenyl)-N-(3-hydroxypropyl)-beta-alaninamide
Uniqueness
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87231-29-6 |
|---|---|
Molekularformel |
C12H17ClN2O2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
3-(3-chloroanilino)-N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C12H17ClN2O2/c13-10-3-1-4-11(9-10)14-7-5-12(17)15-6-2-8-16/h1,3-4,9,14,16H,2,5-8H2,(H,15,17) |
InChI-Schlüssel |
VXTUVDJQWQEEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


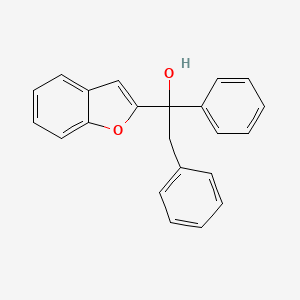
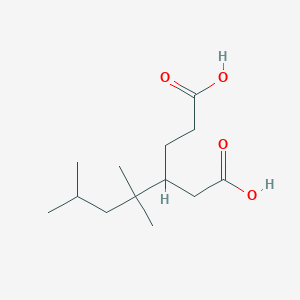
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

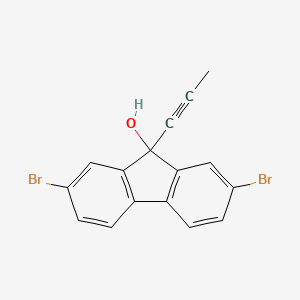

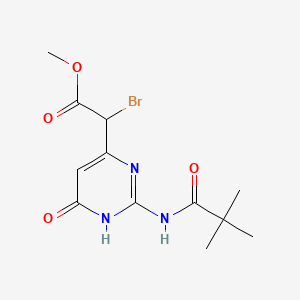
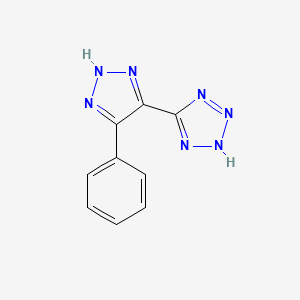
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
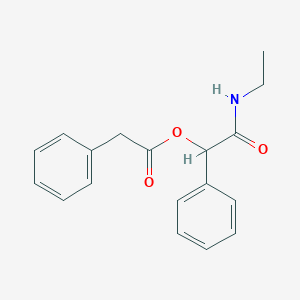
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)

